molecular formula C43H58O3 B151757 4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol CAS No. 136602-17-0

4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol

Cat. No. B151757
M. Wt: 622.9 g/mol
InChI Key: PRMDDINQJXOMDC-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol, also known as Bisphenol Z (BPZ), is a synthetic compound that belongs to the family of bisphenol compounds. BPZ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of BPZ is not well understood, but it is believed to involve its ability to bind to estrogen receptors and activate estrogen signaling pathways. BPZ has also been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, which could contribute to its antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

BPZ has been shown to have a variety of biochemical and physiological effects, including estrogenic activity, antioxidant activity, and anti-inflammatory activity. It has also been reported to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using BPZ in lab experiments is its ability to selectively activate estrogen signaling pathways, which could be useful in studying the role of estrogen in various physiological processes. However, one limitation of using BPZ is its potential to exhibit non-specific effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BPZ. One area of interest is the development of more selective estrogen receptor modulators that can target specific estrogen signaling pathways. Another area of interest is the development of BPZ-based drugs for the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of BPZ.

Synthesis Methods

BPZ can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with cyclohexanone to form 2,6-dimethylcyclohex-2-enone. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding alcohol, which is subsequently reacted with 4,4'-isopropylidenediphenol in the presence of a Lewis acid catalyst to yield BPZ.

Scientific Research Applications

BPZ has been shown to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been reported to exhibit estrogenic activity, which makes it a potential candidate for studying the role of estrogen in various physiological processes. BPZ has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in studying the mechanisms underlying oxidative stress and inflammation in various diseases.

properties

CAS RN

136602-17-0

Product Name

4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol

Molecular Formula

C43H58O3

Molecular Weight

622.9 g/mol

IUPAC Name

4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol

InChI

InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3/t27-/m0/s1

InChI Key

PRMDDINQJXOMDC-MHZLTWQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1[C@@H](C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O

SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O

Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O

Other CAS RN

111850-25-0

Pictograms

Environmental Hazard

synonyms

4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-yl]-2-cyclohexyl-5-methyl-phenol

Origin of Product

United States

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